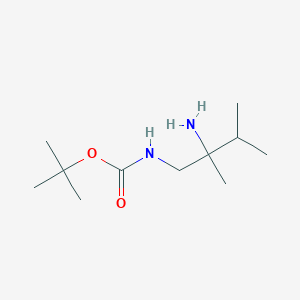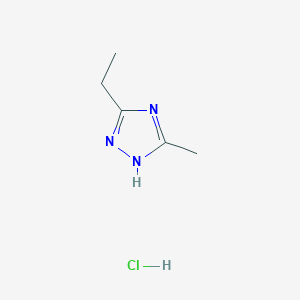![molecular formula C13H21BrCl2N2O B1525481 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride CAS No. 1334149-15-3](/img/structure/B1525481.png)
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Descripción general
Descripción
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound with the CAS Number: 1334149-15-3 . It has a molecular weight of 372.13 and its IUPAC name is 1-[2-(4-bromophenoxy)ethyl]-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.13 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Anticancer Research
A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research aimed to discover new compounds with potent anticancer activities. Some synthesized derivatives showed strong anticancer properties, suggesting the potential of piperidine derivatives in anticancer drug development (Rehman et al., 2018).
Vasodilation Properties
Another study focused on synthesizing 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates with potential vasodilation properties. The research explored the synthesis of compounds involving piperidine or morpholine, aiming to discover new vasodilators. Certain synthesized compounds revealed considerable vasodilation potency, highlighting the importance of such structures in developing cardiovascular therapies (Girgis et al., 2008).
Ligand-Mediated Coordination Chemistry
Research on N,N,O-donor Schiff-base ligands incorporating piperazine, morpholine, or piperidine units investigated their coordination chemistry with copper (II) ions. The study aimed to understand how various substituents affect the coordination patterns and properties of the resulting complexes. This research provides insights into designing metal complexes for various applications, including catalysis and materials science (Majumder et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFICRHLGALPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)






![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)


